3-Ureidopropionic acid (also known as N-carbamoyl-β-alanine or Albizziine) is an organic compound with the molecular formula C4H8N2O3. It serves as an intermediate in the pyrimidine degradation pathway [, , , , ].
3-Ureidopropionic acid can be sourced from biological systems, particularly as a metabolite involved in the breakdown of dihydrouracil. It is classified under metabolites and is noted for its involvement in several enzymatic processes, including those mediated by specific enzymes like arginase, which catalyzes its formation from 3-hydroxypropanoic acid .
The synthesis of 3-ureidopropionic acid can be achieved through various methods, primarily involving enzymatic reactions or chemical synthesis routes.
The enzymatic pathways often require precise conditions regarding pH and temperature to optimize enzyme activity. For instance, recombinant enzyme production in Escherichia coli has been utilized to study the structure-function relationship of enzymes involved in synthesizing 3-ureidopropionic acid .
The molecular formula for 3-ureidopropionic acid is , indicating the presence of two nitrogen atoms within its structure. The compound features a propionic acid backbone with a ureido functional group attached at the third carbon position.
This representation highlights the key functional groups: the amine (NH2), carbonyl (C=O), and carboxylic acid (COOH).
3-Ureidopropionic acid participates in various biochemical reactions, primarily involving its conversion into other metabolites or amino acids through enzymatic processes.
The reactions involving 3-ureidopropionic acid are often catalyzed by enzymes that exhibit substrate specificity, which is crucial for maintaining metabolic flux within cells.
The mechanism of action for 3-ureidopropionic acid primarily revolves around its role as an intermediate in metabolic pathways.
The kinetic parameters for these enzymatic reactions reveal insights into their efficiency and substrate affinity, which are critical for understanding metabolic regulation.
Relevant data on these properties can be gathered from experimental studies focusing on solubility and stability under varying environmental conditions .
3-Ureidopropionic acid has several notable applications:
3-Ureidopropionic acid (also known as N-carbamoyl-β-alanine; CAS 462-88-4) is a pivotal intermediate in the reductive catabolism of pyrimidine nucleobases. It is synthesized from dihydrouracil via the hydrolytic ring cleavage catalyzed by dihydropyrimidinase (EC 3.5.2.2), which adds a water molecule to break the cyclic diamide structure of dihydrouracil [2] [5]. This cytosolic enzyme is widely distributed across mammalian tissues and microorganisms, with its activity being particularly pronounced in hepatic and renal systems [6]. The reaction proceeds as follows:
Dihydrouracil + H₂O → 3-Ureidopropionic acid
In humans, genetic deficiencies in dihydropyrimidinase lead to pathological accumulations of dihydrouracil and impaired 3-ureidopropionic acid production, disrupting pyrimidine homeostasis [6] [7]. Notably, dihydropyrimidinase activity is markedly elevated in certain solid tumors compared to healthy tissues, suggesting its potential role as a biomarker for tumorigenicity [6].
Table 1: Enzymes Catalyzing 3-Ureidopropionic Acid Metabolism
Enzyme | EC Number | Reaction | Localization |
---|---|---|---|
Dihydropyrimidinase | 3.5.2.2 | Dihydrouracil → 3-Ureidopropionic acid | Cytosol |
β-Ureidopropionase | 3.5.1.6 | 3-Ureidopropionic acid → β-alanine + CO₂ + NH₃ | Mitochondria |
3-Ureidopropionic acid occupies a critical node connecting pyrimidine degradation with amino acid metabolism. It is hydrolyzed by β-ureidopropionase (βUP; EC 3.5.1.6) to yield β-alanine, ammonia, and carbon dioxide [2] [10]. This irreversible reaction represents the final step in uracil catabolism and is the primary endogenous source of β-alanine in mammals [5] [9]. The generated β-alanine serves essential biological functions:
Genetic defects in β-ureidopropionase (OMIM: 606,673) cause pathological accumulation of 3-ureidopropionic acid and its structural analog N-carbamyl-β-aminoisobutyric acid. This manifests clinically as developmental delay, seizures, and microcephaly due to the neurotoxic effects of these metabolites [2] [7]. Elevated urinary levels of 3-ureidopropionic acid (>700 mmol/mol creatinine vs. normal <53 mmol/mol) are diagnostic biomarkers for βUP deficiency [7].
Table 2: Key Metabolites in the 3-Ureidopropionic Acid Network
Compound | Chemical Formula | Biological Role | Associated Disorder |
---|---|---|---|
3-Ureidopropionic acid | C₄H₈N₂O₃ | Pyrimidine catabolic intermediate | βUP deficiency, Propionic aciduria |
β-Alanine | C₃H₇NO₂ | Pantothenate/CoA synthesis, Neurotransmission | N/A |
N-Carbamyl-β-aminoisobutyric acid | C₄H₈N₂O₂ | Thymine catabolite | βUP deficiency |
Dihydrouracil | C₄H₆N₂O₂ | Uracil reduction product | Dihydropyrimidinase deficiency |
Flux studies reveal distinct metabolic handling of 3-ureidopropionic acid across biological systems:
In vitro studies show microbial dihydropyrimidinase activity exceeds mammalian levels, enabling uracil fermentation in Clostridium species [9]. Conversely, propionic acid inhibits β-ureidopropionase in mammals, explaining 3-ureidopropionic acid accumulation in propionic acidemia [7].
Table 3: Flux Differences in 3-Ureidopropionic Acid Metabolism
Organism/System | Key Enzyme | Flux Direction | Physiological Context |
---|---|---|---|
Human hepatocytes | β-Ureidopropionase | Catabolic (→ β-alanine) | Pyrimidine detoxification |
Rhizobium etli CFN42 | β-Alanine synthase | Anabolic (Pantothenate synthesis) | Coenzyme A biosynthesis |
Clostridium uracilicum | Dihydropyrimidinase | Fermentative (Uracil → β-alanine) | Anaerobic pyrimidine degradation |
Table 4: Standard Identifiers for 3-Ureidopropionic Acid
Identifier Type | Value |
---|---|
IUPAC Name | 3-(Carbamoylamino)propanoic acid |
CAS Registry | 462-88-4 |
PubChem CID | 111 |
ChEBI ID | 18261 |
KEGG Compound | C02642 |
HMDB ID | HMDB0000026 |
Molecular Formula | C₄H₈N₂O₃ |
Exact Mass | 132.053492 g/mol |
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